2-Chloro-3,4-xylyl methylcarbamate
Description
Properties
CAS No. |
3942-62-9 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2-chloro-3,4-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-5-8(9(11)7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
FNAAOMSRAVKQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(=O)NC)Cl)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Chloro-3,4-xylyl Methylcarbamate
The traditional and most established methods for synthesizing 2-Chloro-3,4-xylyl methylcarbamate primarily involve the formation of the carbamate (B1207046) ester linkage from its precursor compounds, 2-chloro-3,4-dimethylphenol (B1347307) and a methylaminating agent.
Precursor Compounds and Reaction Conditions
The principal synthetic route to 2-Chloro-3,4-xylyl methylcarbamate involves the reaction of 2-chloro-3,4-dimethylphenol with methyl isocyanate. google.comgoogle.com This reaction is a standard method for forming N-methylcarbamates from phenolic starting materials. The reaction is typically facilitated by a catalyst and conducted in an appropriate solvent.
Another established pathway involves the use of phosgene (B1210022) or its derivatives. In this multi-step approach, the phenol (B47542) first reacts with phosgene to form an intermediate aryl chloroformate, which is then reacted with methylamine (B109427) to yield the final carbamate product. researchgate.net To avoid the direct handling of highly toxic phosgene, substitutes like triphosgene (B27547) (bis(trichloromethyl) carbonate) can be employed. researchgate.net
A summary of precursor compounds and typical reaction conditions is presented in Table 1.
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | General Conditions |
| 2-Chloro-3,4-dimethylphenol | Methyl isocyanate | Triethylamine | Methylene chloride, Dimethylformamide | Reaction is typically warmed or allowed to stand at room temperature. google.comgoogle.com |
| 2-Chloro-3,4-dimethylphenol | Phosgene / Triphosgene, then Methylamine | Base | Inert organic solvent | Involves formation of an intermediate chloroformate, followed by amination. researchgate.net |
| 3,4-Dimethylphenol (B119073) | Methyl isocyanate, then Chlorinating agent (e.g., SO₂Cl₂) | - | Inert solvent | Carbamate formation followed by chlorination of the aromatic ring. google.com |
Regioselectivity Considerations in Synthesis
A significant challenge in the synthesis of 2-Chloro-3,4-xylyl methylcarbamate is achieving the correct regiochemistry during the chlorination of the 3,4-dimethylphenol (3,4-xylenol) precursor. Direct chlorination of 3,4-dimethylphenol tends to produce a mixture of isomers, primarily the desired 2-chloro-3,4-dimethylphenol and the undesired 6-chloro-3,4-dimethylphenol, which are difficult to separate due to their similar physical properties. google.com
To address this, methods have been developed to control the position of chlorination. One strategy involves using the directing effect of a pre-formed ester group. For instance, a patent describes the chlorination of an ester of 3,4-dimethylphenol, which can influence the position of the incoming chloro substituent. google.com
More advanced methods for regioselective chlorination of phenols utilize specific catalyst systems. Research has shown that using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of sulfur-containing catalysts can achieve high selectivity for the para-position relative to the hydroxyl group. encyclopedia.pubresearchgate.net For m-xylenol, systems using catalysts such as poly(alkylene sulfide)s or tetrahydrothiopyran (B43164) have demonstrated enhanced formation of the 4-chloro isomer (in this case, 4-chloro-3,5-dimethylphenol, not the direct precursor, but illustrating the principle of catalytic control). encyclopedia.pubtandfonline.comresearchgate.net Achieving the specific 2-chloro-3,4-dimethylphenol precursor requires careful selection of the chlorination strategy to direct the chlorine atom to the position ortho to the hydroxyl group and adjacent to a methyl group.
Novel Approaches in Synthetic Design and Optimization
In response to the hazards associated with traditional carbamate synthesis, particularly the use of phosgene and isocyanates, greener and more efficient methods are being developed. One of the most promising novel approaches is the use of carbon dioxide (CO₂) as a C1 source. nih.gov This method is environmentally benign, as CO₂ is non-toxic, abundant, and renewable. psu.edu
These "green" syntheses can proceed via several pathways:
Dehydrative Urethane Formation: This involves the reaction of an amine, an alcohol, and CO₂ in the presence of a catalyst. Novel nickel-based catalytic systems have been reported for this transformation. acs.org
Three-Component Coupling: An efficient synthesis of carbamates can be achieved through a three-component coupling of an amine, carbon dioxide, and an alkyl halide, mediated by a base such as cesium carbonate. organic-chemistry.org
Catalytic Conversion with Dehydrating Agents: To overcome thermodynamic limitations and catalyst deactivation by water, reaction systems using chemical dehydrating agents like acetals have been developed, allowing the synthesis to proceed with good yields even with dense-phase CO₂. nih.gov
Chemical Reactivity and Derivatization Studies
The chemical reactivity of 2-Chloro-3,4-xylyl methylcarbamate is characterized by reactions involving the chloro-substituted aromatic ring and the carbamate moiety.
Nucleophilic Substitution Reactions
The chlorine atom attached to the aromatic ring is a site for potential nucleophilic aromatic substitution reactions. Although the chloro group is generally unreactive under standard conditions, it can be displaced by strong nucleophiles at high temperatures and pressures. This allows for the synthesis of more complex molecules by replacing the chlorine with other functional groups, providing a route for creating derivatives with potentially different chemical and biological properties.
Hydrolysis Pathways of the Carbamate Moiety
The hydrolysis of the carbamate ester is a key chemical transformation, influencing its stability and environmental persistence. Aryl carbamates can hydrolyze through two primary mechanistic pathways, the choice of which is dictated by the reaction conditions (particularly pH) and the electronic nature of the substituents. nih.govresearchgate.net
Bimolecular Acyl-Oxygen Cleavage (BAc2): This pathway involves the direct attack of a nucleophile (like a hydroxide (B78521) ion) on the carbonyl carbon, proceeding through a tetrahedral intermediate. This mechanism is analogous to the hydrolysis of other esters. researchgate.netacs.org
Elimination-Addition (E1cB): This pathway involves a fast, reversible deprotonation of the carbamate nitrogen by a base, forming an anionic intermediate. This is followed by a slower, rate-limiting elimination of the phenoxide leaving group to form a highly reactive methyl isocyanate intermediate, which is then rapidly attacked by water or another nucleophile. nih.govresearchgate.net
For N-methyl aryl carbamates like 2-Chloro-3,4-xylyl methylcarbamate, the E1cB mechanism often predominates under alkaline conditions. acs.org The rate of hydrolysis is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro substituent, facilitate the departure of the phenoxide leaving group, thereby increasing the rate of hydrolysis under the E1cB mechanism. researchgate.netresearchgate.net The pH of the medium plays a crucial role, with hydrolysis rates generally increasing with pH in the alkaline range. researchgate.net
A comparison of the hydrolysis mechanisms is outlined in Table 2.
| Mechanism | Description | Key Intermediate | Influencing Factors |
| BAc2 | Bimolecular nucleophilic attack at the carbonyl carbon. | Tetrahedral intermediate | Generally less favored for N-mono-substituted aryl carbamates compared to E1cB. acs.org |
| E1cB | Initial deprotonation of the nitrogen followed by elimination of the aryloxy group. | Isocyanate (R-N=C=O) | Predominant under basic conditions; rate is enhanced by electron-withdrawing groups on the aryl ring. nih.govresearchgate.net |
Mechanistic Elucidation of Biological Activity
Structure-Activity Relationship (SAR) Studies
The biological potency of carbamate (B1207046) inhibitors is highly dependent on their molecular structure. nih.govsolubilityofthings.com Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure affect the compound's ability to inhibit acetylcholinesterase. nih.gov
The nature and position of substituents on the phenyl ring and the carbamate nitrogen significantly influence the inhibitory activity of carbamates. nih.govscielo.br For instance, the presence of specific alkyl or ether groups on the phenyl ring can enhance the immobilizing action on certain species. usda.gov The introduction of electron-donating or electron-withdrawing groups can affect the electronic properties of the carbamate group, which in turn can influence its reactivity and stability. escholarship.org
In the case of 2-Chloro-3,4-xylyl methylcarbamate, the chlorine atom and the two methyl groups on the xylyl (dimethylphenyl) ring are critical determinants of its biological activity. The specific placement of these substituents dictates how the molecule fits into and interacts with the active site of acetylcholinesterase. Studies on related compounds have shown that even small changes in the substitution pattern can lead to significant differences in inhibitory potency. mdpi.com
The three-dimensional shape, or conformation, of the carbamate molecule is crucial for its binding to the active site of acetylcholinesterase. nih.gov The carbamate functionality itself imposes some conformational restrictions due to the delocalization of electrons. acs.org The molecule must adopt a conformation that allows for optimal interaction with the amino acid residues within the enzyme's active site gorge. researchgate.netnih.gov
Broad-Spectrum Efficacy Against Arthropod Species
Research has demonstrated the effectiveness of 2-Chloro-3,4-xylyl methylcarbamate against a range of arthropod pests, establishing it as a broad-spectrum insecticide and acaricide. haz-map.comherts.ac.uk
Studies have specifically highlighted the efficacy of 2-Chloro-3,4-xylyl methylcarbamate against several key pests.
Anopheles quadrimaculatus : In field studies evaluating residual sprays for the control of adult Anopheles quadrimaculatus mosquitoes, 6-chloro-3,4-xylyl methylcarbamate demonstrated excellent control for 11-12 weeks when applied at a rate of 1 g/m². nih.gov This prolonged effectiveness is significant in the context of managing mosquito populations and the diseases they transmit. Further laboratory tests on plywood panels showed that deposits of Upjohn U-12927 (6-chloro-3,4-xylyl methylcarbamate) remained effective for over 56 weeks. biodiversitylibrary.org
Blissus insularis : While specific data on the efficacy against Blissus insularis (Southern chinch bug) is not detailed in the provided search results, the broad-spectrum nature of carbamate insecticides suggests potential activity against this pest.
Lone Star Tick (Amblyomma americanum) : Laboratory tests have identified 6-chloro-3,4-xylyl methylcarbamate (Banol®) as one of the most effective insecticides against nymphs of the lone star tick when applied as a residue on filter paper. researchgate.netresearchgate.net This indicates its potential for use in controlling this important vector of human and animal diseases.
When compared to other carbamate insecticides, 2-Chloro-3,4-xylyl methylcarbamate has shown comparable and, in some cases, superior efficacy.
In studies against Anopheles quadrimaculatus, 6-chloro-3,4-xylyl methylcarbamate, alongside o-isopropoxyphenyl methylcarbamate, was highly effective. nih.gov While o-isopropoxyphenyl methylcarbamate showed a longer residual action at a higher concentration, 6-chloro-3,4-xylyl methylcarbamate still provided excellent control for an extended period. nih.gov Other effective carbamates in these studies included m-isopropylphenyl methylcarbamate and 4-(methylthio)-3,5-xylyl methylcarbamate. nih.gov
The following table provides a comparative overview of the efficacy of 2-Chloro-3,4-xylyl methylcarbamate and other carbamates against Anopheles quadrimaculatus, based on the duration of effective control in residual spray tests.
| Compound | Duration of Effective Control (weeks) |
| 6-chloro-3,4-xylyl methylcarbamate (1 g/m²) | 11-12 |
| o-isopropoxyphenyl methylcarbamate (1 g/m²) | 11-12 |
| o-isopropoxyphenyl methylcarbamate (2 g/m²) | >52 |
| m-isopropylphenyl methylcarbamate (2 g/m²) | Highly Effective |
| 4-(methylthio)-3,5-xylyl methylcarbamate (2 g/m²) | Highly Effective |
| Sevin (1-naphthyl N-methylcarbamate) | 96 |
| Bayer 39007 (o-isopropoxyphenyl methylcarbamate) | 72 |
| Upjohn U-12927 (6-chloro-3,4-xylyl methylcarbamate) | >56 |
Data compiled from various studies on residual sprays against Anopheles quadrimaculatus. nih.govbiodiversitylibrary.org
Environmental Fate and Transformation Pathways
Abiotic Degradation Processes
Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For 2-Chloro-3,4-xylyl methylcarbamate, key abiotic processes include photodegradation, hydrolysis, and interactions with soil and sediment matrices.
The photodegradation of carbamate (B1207046) pesticides can be initiated by the absorption of ultraviolet radiation, leading to the cleavage of the carbamate ester linkage. This process typically results in the formation of the corresponding phenol (B47542) and methylcarbamic acid. The latter is unstable and readily decomposes to methylamine (B109427) and carbon dioxide. In the case of 2-Chloro-3,4-xylyl methylcarbamate, this would yield 2-Chloro-3,4-dimethylphenol (B1347307).
Another significant photochemical reaction for aryl carbamates is the Photo-Fries rearrangement. This process involves the intramolecular migration of the carbamoyl (B1232498) group to the aromatic ring, typically to the ortho and para positions relative to the oxygen atom. This rearrangement proceeds through a radical mechanism initiated by the homolytic cleavage of the ester bond. Additionally, C-N bond cleavage can occur, leading to the formation of different photoproducts. The specific products formed and their relative abundance depend on factors such as the solvent and the presence of other substances in the environment.
Hydrolysis is a primary chemical degradation pathway for carbamate pesticides in aqueous environments. This reaction involves the cleavage of the ester bond by water, leading to the formation of a phenol, an amine, and carbon dioxide. The rate of hydrolysis for carbamates is significantly influenced by the pH of the water.
Generally, carbamates are more stable in acidic to neutral water and their hydrolysis is accelerated under alkaline conditions. While specific hydrolysis rate constants and half-lives for 2-Chloro-3,4-xylyl methylcarbamate are not documented in the available literature, the general trend for carbamates suggests a faster degradation in environments with higher pH. The hydrolysis of N-methylcarbamates like 2-Chloro-3,4-xylyl methylcarbamate proceeds through the cleavage of the ester linkage.
| pH Condition | Relative Rate of Hydrolysis | Primary Mechanism |
|---|---|---|
| Acidic (pH < 7) | Slow | Neutral or acid-catalyzed hydrolysis |
| Neutral (pH = 7) | Moderate | Neutral hydrolysis |
| Alkaline (pH > 7) | Rapid | Base-catalyzed hydrolysis |
The fate of 2-Chloro-3,4-xylyl methylcarbamate in the terrestrial environment is influenced by its interaction with soil and sediment particles. Adsorption, the process by which a chemical binds to soil particles, affects its mobility, bioavailability, and degradation rate. The extent of adsorption is dependent on the physicochemical properties of both the pesticide and the soil, particularly the organic matter content and clay fraction.
Carbamate pesticides generally exhibit a range of soil mobility, and their adsorption is often correlated with the soil's organic carbon content. Compounds with higher adsorption potential are less likely to leach into groundwater but may be more persistent in the soil. Desorption, the release of the adsorbed compound back into the soil solution, is also a critical process that influences its availability for degradation or transport. Quantitative data on the adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc) for 2-Chloro-3,4-xylyl methylcarbamate are not specified in the reviewed sources.
| Soil Property | Influence on Adsorption |
|---|---|
| Organic Matter Content | Positive correlation; higher organic matter leads to greater adsorption. |
| Clay Content and Type | Can contribute to adsorption, but generally less significant than organic matter. |
| pH | Can influence the charge of soil surfaces and the chemical form of the pesticide. |
| Temperature | Can affect the equilibrium of adsorption and desorption processes. |
Photodegradation Kinetics and Mechanisms
Biotic Degradation Pathways
Biotic degradation, or biodegradation, involves the transformation of chemical compounds by microorganisms such as bacteria and fungi. This is a crucial process for the dissipation of many pesticides in the environment. Carbamate insecticides can serve as a source of carbon and nitrogen for various soil microorganisms.
The primary mechanism of microbial degradation of carbamates is often initiated by the enzymatic hydrolysis of the ester linkage, similar to chemical hydrolysis. This cleavage results in the formation of the corresponding phenol and carbamic acid, which are then further metabolized by the microorganisms. The rate of biodegradation is influenced by several environmental factors, including temperature, moisture, pH, and the composition of the microbial community in the soil or water. Specific microbial strains capable of degrading 2-Chloro-3,4-xylyl methylcarbamate have not been identified in the reviewed literature, but the general pathways for carbamate degradation are well-established.
Microbial Metabolism in Environmental Matrices
The breakdown of carbamate insecticides, including compounds structurally similar to 2-Chloro-3,4-xylyl methylcarbamate, in soil and water is largely a biologically mediated process. Microorganisms have demonstrated a significant capacity to utilize these compounds as sources of carbon and nitrogen, thereby initiating their degradation.
Bacteria capable of degrading carbamate pesticides are frequently isolated from contaminated soils. Among these, species from the genus Arthrobacter have been identified as potent degraders of various carbamates. For instance, an Arthrobacter species, designated strain RC100, isolated from carbaryl-treated soil, has been shown to utilize carbaryl (B1668338) (1-naphthyl N-methylcarbamate) as its sole carbon source nih.gov. This genus is known for its metabolic versatility and its ability to degrade a wide array of xenobiotic compounds, including other pesticides nih.gov. While direct studies on the degradation of 2-Chloro-3,4-xylyl methylcarbamate by specific Arthrobacter strains are not extensively documented, the known capabilities of this genus in degrading structurally analogous carbamates suggest its likely involvement in the environmental breakdown of this compound.
The initial and primary step in the microbial degradation of N-methylcarbamate insecticides is the enzymatic hydrolysis of the carbamate ester linkage nih.govfrontiersin.org. This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases nih.govnih.gov. In Arthrobacter sp. strain RC100, a carbaryl hydrolase has been identified that cleaves the ester bond of carbaryl to yield 1-naphthol (B170400) and methylamine nih.gov. This enzyme has demonstrated broad substrate specificity, being capable of hydrolyzing other N-methylcarbamates such as propoxur (B1679652) and xylylcarb (B1683432) (3,4-xylyl-N-methylcarbamate) nih.gov. Given the structural similarity, it is highly probable that a similar enzymatic hydrolysis is the first step in the degradation of 2-Chloro-3,4-xylyl methylcarbamate, which would result in the formation of 2-chloro-3,4-xylenol and methylamine.
| Substrate | Relative Rate of Hydrolysis (%) |
|---|---|
| Carbaryl | 100 |
| Xylylcarb | 105 |
| Propoxur | 9.3 |
The genetic basis for carbamate degradation in many soil bacteria is often located on plasmids nih.govnih.gov. These extrachromosomal DNA elements can be transferred between bacteria, facilitating the rapid adaptation of microbial communities to new chemical stressors. In Arthrobacter sp. strain RC100, two of its three plasmids were found to be involved in the complete degradation of carbaryl nih.gov.
A well-characterized gene involved in carbamate hydrolysis is the mcd (methylcarbamate degradation) gene. First identified in Achromobacter sp. strain WM111, this gene encodes a carbofuran (B1668357) hydrolase and is located on a plasmid nih.govresearchgate.net. While the mcd gene is primarily associated with carbofuran degradation, its presence has been detected in a diverse range of soil bacteria, indicating its role in the breakdown of various N-methylcarbamates researchgate.net. The carbaryl hydrolase gene (cahA) from Arthrobacter sp. RC100 represents another example of a plasmid-encoded carbamate-degrading enzyme nih.gov. The presence of such genes on mobile genetic elements suggests a widespread mechanism for the dissemination of carbamate degradation capabilities within microbial populations.
Metabolic Transformation in Organisms (e.g., Insects, Plants, Mammals)
In higher organisms, 2-Chloro-3,4-xylyl methylcarbamate, like other carbamate insecticides, undergoes a series of metabolic transformations aimed at detoxification and excretion. These pathways are generally conserved across different classes of organisms, although the specific metabolites and rates of reaction can vary. The primary metabolic reactions involve oxidation and hydrolysis nih.govepa.gov.
A major metabolic pathway for carbamates in animals, plants, and insects is the oxidation of the aromatic ring and its substituents nih.govepa.gov. This process is typically mediated by cytochrome P450 monooxygenases. For carbamates with a xylyl (dimethylphenyl) moiety, hydroxylation can occur on both the aromatic ring and the methyl groups. While specific studies on 2-Chloro-3,4-xylyl methylcarbamate are limited, research on related xylyl methylcarbamates in insects indicates that metabolism primarily involves the hydroxylation of the benzene (B151609) ring and the methyl substituents. The presence of a chlorine atom on the aromatic ring of 2-Chloro-3,4-xylyl methylcarbamate likely influences the position of hydroxylation due to its electronic effects on the ring.
Another significant metabolic route for N-methylcarbamates is the oxidation of the N-methyl group nih.govepa.gov. This can lead to the formation of N-hydroxymethyl metabolites, which are often unstable and can further break down. The formation of N-hydroxymethyl derivatives has been identified as a major metabolic step for carbamates like carbaryl in various organisms nih.govepa.gov. This initial hydroxylation can be a precursor to N-dealkylation, where the entire methyl group is removed from the nitrogen atom mdpi.commdpi.comresearchgate.net. This process, also catalyzed by cytochrome P450 enzymes, results in the formation of a carbamic acid derivative which is generally less toxic and more readily excreted.
| Metabolic Pathway | Description | Key Enzymes | Resulting Metabolites |
|---|---|---|---|
| Hydrolysis | Cleavage of the ester linkage. | Esterases | Phenolic or oxime derivatives, methylamine |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Cytochrome P450 monooxygenases | Hydroxylated parent compound |
| Aliphatic Hydroxylation | Addition of a hydroxyl group to an alkyl side chain (e.g., methyl group). | Cytochrome P450 monooxygenases | Hydroxymethyl derivatives |
| N-Dealkylation | Removal of the N-methyl group. | Cytochrome P450 monooxygenases | N-demethylated carbamate |
Conjugation Processes
Conjugation is a significant pathway in the biotransformation of many xenobiotics, including carbamate insecticides. This process involves the coupling of the parent compound or its metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion from organisms. In the environment, conjugation reactions can influence the persistence, mobility, and bioavailability of pesticide residues.
For carbamate insecticides, conjugation reactions often occur following initial Phase I metabolic transformations, such as hydroxylation. These processes are catalyzed by various enzymes, including glucuronosyltransferases and sulfotransferases, leading to the formation of glucuronide and sulfate (B86663) conjugates, respectively.
While specific studies detailing the conjugation processes of 2-Chloro-3,4-xylyl methylcarbamate in environmental matrices are limited, research on analogous carbamate compounds provides insights into the likely pathways. For instance, studies on the metabolism of 6-chloro-3,4-dimethylphenyl N-methylcarbamate, a compound structurally identical to 2-Chloro-3,4-xylyl methylcarbamate, have identified the formation of acidic conjugated components in rats. Among these, uronic acids were found to be a major constituent, suggesting that glucuronide conjugation is a significant metabolic route. This process likely involves the enzymatic transfer of a glucuronic acid moiety to hydroxylated metabolites of the parent compound.
The general scheme for the conjugation of a hydroxylated metabolite of a carbamate insecticide is presented below:
| Reactant | Enzyme | Conjugating Agent | Product |
| Hydroxylated Metabolite | UDP-glucuronosyltransferase | UDP-glucuronic acid | Glucuronide Conjugate |
| Hydroxylated Metabolite | Sulfotransferase | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Sulfate Conjugate |
Identification and Characterization of Environmental Metabolites
The environmental degradation of 2-Chloro-3,4-xylyl methylcarbamate leads to the formation of various metabolites. The identification and characterization of these transformation products are crucial for a comprehensive assessment of the environmental fate and potential risks associated with the use of this insecticide. The primary degradation pathways for carbamates in the environment include hydrolysis, oxidation, and photodegradation, which can be mediated by biotic and abiotic factors.
Studies on the metabolism of structurally similar carbamates, such as 3,4-Dimethylphenyl N-methylcarbamate, in biological systems have identified several key metabolites that are likely to be relevant in an environmental context. These studies can serve as a valuable reference for predicting the environmental metabolites of 2-Chloro-3,4-xylyl methylcarbamate.
The major identified degradation products from a related compound, 3,4-Dimethylphenyl N-methylcarbamate, in rats include:
3-methyl-4-carboxyphenyl N-methylcarbamate
The N-hydroxymethyl analog of 3-methyl-4-carboxyphenyl N-methylcarbamate
The component phenol, 3,4-dimethylphenol (B119073), and its conjugated forms
These findings suggest that oxidation of the methyl groups on the xylyl ring is a primary transformation pathway. It is plausible that 2-Chloro-3,4-xylyl methylcarbamate undergoes similar oxidative transformations in the environment, leading to the formation of corresponding carboxylic acid and hydroxymethyl derivatives.
Furthermore, hydrolysis of the carbamate ester linkage is a common degradation route for this class of insecticides. This process would yield 2-Chloro-3,4-dimethylphenol.
A summary of the likely and identified environmental metabolites of compounds structurally similar to 2-Chloro-3,4-xylyl methylcarbamate is provided in the table below.
| Parent Compound | Metabolite | Transformation Pathway |
| 3,4-Dimethylphenyl N-methylcarbamate | 3-methyl-4-carboxyphenyl N-methylcarbamate | Oxidation |
| 3,4-Dimethylphenyl N-methylcarbamate | N-hydroxymethyl analog of 3-methyl-4-carboxyphenyl N-methylcarbamate | Oxidation |
| 3,4-Dimethylphenyl N-methylcarbamate | 3,4-dimethylphenol | Hydrolysis |
| 6-chloro-3,4-dimethylphenyl N-methylcarbamate | Uronic acid conjugates | Conjugation |
It is important to note that the specific environmental metabolites of 2-Chloro-3,4-xylyl methylcarbamate and their rates of formation will depend on various environmental factors, including soil type, pH, temperature, microbial activity, and sunlight intensity. Further research is needed to fully characterize the environmental transformation of this specific compound.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is the primary approach for separating carbamates from matrix interferences before their detection and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with specific advantages and requirements.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
HPLC is the preferred method for the analysis of N-methylcarbamate pesticides due to its ability to separate these thermally sensitive compounds without the need for high temperatures that can cause degradation. The versatility of HPLC is enhanced by coupling it with various sensitive detection systems.
While some carbamates can be detected directly using ultraviolet (UV) absorption, this method often lacks the sensitivity and selectivity required for trace-level analysis in complex samples. To overcome this, HPLC systems are frequently equipped with a post-column derivatization (PCD) module.
The most common PCD technique for N-methylcarbamates involves a two-step process. First, the carbamates separated by the HPLC column are hydrolyzed under basic conditions at an elevated temperature to form methylamine (B109427). Subsequently, the methylamine reacts with a derivatizing agent, typically o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing reagent like 2-mercaptoethanol (B42355) or thiofluor, to form a highly fluorescent isoindole derivative. jfda-online.com This derivative is then detected by a fluorescence detector (FLD), providing excellent sensitivity and selectivity. jfda-online.com The general reaction is as follows:
Hydrolysis: Carbamate (B1207046) + NaOH → Methylamine + Phenol (B47542)
Derivatization: Methylamine + OPA + Thiol → Fluorescent Isoindole Product
This approach is robust and has been validated for the routine analysis of multiple N-methylcarbamate residues in various matrices. jfda-online.com
The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for pesticide residue analysis. lcms.cz This is due to its exceptional selectivity, sensitivity, and ability to provide structural confirmation of the analyte. LC-MS/MS eliminates the need for post-column derivatization.
In LC-MS/MS analysis, the compound eluting from the LC column is ionized, and the resulting parent ion (or precursor ion) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass selectivity, significantly reducing matrix interference and allowing for reliable quantification at very low levels. lcms.cz This technique has been successfully developed for the simultaneous determination of dozens of pesticides, including various carbamates, in foodstuffs. lcms.cz
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Aldicarb | 208.1 | 116.1 | 89.1 | 10 |
| Carbofuran (B1668357) | 222.1 | 165.1 | 123.1 | 15 |
| Methiocarb | 226.1 | 169.1 | 111.1 | 12 |
| Propoxur (B1679652) | 209.1 | 111.1 | 93.1 | 18 |
| Xylylcarb (B1683432) | 180.1 | 123.0 | 95.1 | 20 |
Electrospray Ionization (ESI) is the most common ionization technique used in LC-MS for carbamate analysis. ESI is a soft ionization method that generates intact molecular ions with minimal fragmentation, which is ideal for quantitative analysis. For N-methylcarbamates, ESI is typically operated in the positive ion mode, as these compounds can readily form protonated molecules [M+H]+. The efficiency of the ESI process is highly dependent on the mobile phase composition, pH, and flow rate, which must be optimized to achieve maximum sensitivity. The Agilent G6410 Triple Quadrupole Mass Spectrometer with an ESI source is one example of an instrument used for this type of analysis. lcms.cz
Gas Chromatography (GC) with Derivatization Strategies
While HPLC is generally preferred, Gas Chromatography (GC) can also be used for the analysis of carbamates. However, direct GC analysis is challenging because N-methylcarbamates are thermally labile and tend to degrade in the hot GC injector port. To overcome this, a derivatization step is necessary to convert the carbamates into more volatile and thermally stable compounds. researchgate.netgcms.cz
Derivatization strategies typically involve the replacement of the active hydrogen on the carbamate nitrogen. researchgate.net One effective approach is to hydrolyze the carbamate to its corresponding phenol and then derivatize the phenol. A more direct method involves derivatizing the intact carbamate. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) have been used to create stable derivatives suitable for GC analysis with sensitive detectors like an electron capture detector (ECD) or a mass spectrometer. researchgate.net The derivatization reaction can be significantly accelerated by performing it in supercritical fluid carbon dioxide (SC-CO2), which can also act as the extraction solvent. researchgate.net
Sample Preparation and Extraction Techniques
Effective sample preparation is critical to remove interfering matrix components and concentrate the target analyte before chromatographic analysis. The choice of technique depends on the complexity of the sample matrix (e.g., water, soil, food).
For food samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become widely adopted for multi-residue pesticide analysis, including carbamates. A typical QuEChERS workflow involves:
Homogenization: The sample (e.g., fruit, vegetable) is homogenized. lcms.cz
Extraction: A portion of the homogenized sample is extracted with acetonitrile (B52724). lcms.cz
Salting-Out: Partitioning is induced by adding salts, typically magnesium sulfate (B86663) and sodium chloride, which drives the pesticides into the acetonitrile layer.
Dispersive Solid-Phase Extraction (d-SPE): The acetonitrile extract is "cleaned up" by mixing it with a combination of sorbents. For carbamates, this often includes primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats.
Another common technique is Solid-Phase Extraction (SPE) . In this method, a liquid sample is passed through a cartridge packed with a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. For carbamates, various SPE sorbents, including Florisil and polymeric phases, have been used successfully. jfda-online.com
| Technique | Principle | Typical Application | Advantages | Disadvantages |
|---|---|---|---|---|
| QuEChERS | Acetonitrile extraction followed by salting-out and d-SPE cleanup | Fruits, vegetables, grains | Fast, high throughput, low solvent use | Can have matrix effects |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent | Water, honey, biological fluids | High concentration factor, clean extracts | Can be more time-consuming and costly |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases | Water samples | Simple, inexpensive | Requires large volumes of organic solvents |
Solid-Phase Extraction (SPE) for Environmental Samples
The choice of sorbent is critical for the effective retention of 2-Chloro-3,4-xylyl methylcarbamate from an aqueous matrix. Due to the compound's moderate polarity, reversed-phase sorbents are commonly employed. Materials like C18-bonded silica (B1680970) have been widely used for the extraction of a variety of carbamate pesticides. nih.gov The mechanism of retention on C18 sorbents is primarily based on hydrophobic interactions between the nonpolar stationary phase and the analyte.
For the analysis of N-methylcarbamate pesticides in environmental waters, automated on-line SPE systems coupled with high-performance liquid chromatography (HPLC) have been developed. These systems often utilize ODS C18 columns for the separation of compounds like bendiocarb, carbaryl (B1668338), promecarb, and propoxur. researchgate.net While specific studies focusing solely on 2-Chloro-3,4-xylyl methylcarbamate are limited, the general principles and sorbents used for other carbamates are highly applicable.
Below is a table summarizing typical SPE sorbents used for carbamate pesticide analysis in water samples:
| Sorbent Type | Matrix | Common Analytes | Reference |
| C18-bonded silica | Soil | Carbamate pesticides | nih.gov |
| ODS C18 | Water, Fruits | Bendiocarb, Carbaryl, Promecarb, Propoxur | researchgate.net |
| Polymeric Sorbents | Water | Pharmaceuticals (demonstrates versatility) | scielo.br |
Optimization of Extraction Solvents and Conditions
Achieving high recovery and reproducibility in SPE requires careful optimization of several parameters, including the sample pH, the volume of the sample, the type and volume of the eluting solvent, and the flow rate. The optimization process often involves a systematic evaluation of these variables to find the conditions that yield the best analytical performance. nih.gov
For multiclass pesticide analysis, including carbamates, in drinking water, a chemometric approach has been applied to optimize SPE conditions using Oasis HLB cartridges. nih.gov This study identified the optimal sample volume and the composition of the elution solvent to maximize recovery. nih.gov While this study did not specifically include 2-Chloro-3,4-xylyl methylcarbamate, the principles of optimizing elution solvents, such as mixtures of methanol (B129727) and ethyl acetate, are broadly applicable. nih.gov
The following table outlines key parameters that are typically optimized for the SPE of carbamate pesticides:
| Parameter | Typical Range/Options | Influence on Extraction | Reference |
| Sample pH | 2-8 | Affects the ionization state of the analyte and its interaction with the sorbent. | nih.gov |
| Sample Volume | 100 mL - 1 L | A larger volume can increase the concentration factor but may lead to breakthrough if the sorbent capacity is exceeded. | mdpi.com |
| Elution Solvent | Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane (often in mixtures) | The polarity and strength of the solvent determine its ability to desorb the analyte from the sorbent. | scielo.brnih.govmdpi.com |
| Elution Volume | 2 - 10 mL | Sufficient volume is needed for complete elution, but excessive volume can dilute the sample. | scielo.br |
| Sorbent Mass | 50 - 500 mg | Should be sufficient to retain the analyte from the given sample volume without breakthrough. | nih.gov |
Electroanalytical Approaches
Electroanalytical methods offer a promising alternative to traditional chromatographic techniques for the detection of 2-Chloro-3,4-xylyl methylcarbamate. These methods are often characterized by their high sensitivity, rapid response, and potential for miniaturization and on-site analysis.
Non-Enzymatic Electrochemical Sensing
Non-enzymatic electrochemical sensors directly detect the analyte through its electrochemical oxidation or reduction at the electrode surface. nih.gov This approach avoids the stability issues associated with enzyme-based biosensors. The development of these sensors focuses on modifying the electrode surface to enhance the electrochemical response of the target analyte.
While specific studies on the direct non-enzymatic electrochemical detection of 2-Chloro-3,4-xylyl methylcarbamate are not abundant in the reviewed literature, research on other carbamates like carbaryl provides valuable insights. For carbaryl, non-enzymatic sensors have been developed using conducting polymer hydrogels, which exhibit a linear response to the pesticide's concentration. researchgate.net The principle of detection often relies on the electrocatalytic properties of the modified electrode, which facilitates the electron transfer process. rsc.org
Functional Nanomaterials as Electrode Modifiers
The performance of non-enzymatic electrochemical sensors can be significantly enhanced by incorporating functional nanomaterials into the electrode design. nih.gov Nanomaterials such as carbon nanotubes, graphene, and metal nanoparticles offer a high surface-area-to-volume ratio and unique electronic properties that can amplify the electrochemical signal and lower the detection limit. nih.govresearchgate.net
A review of recent progress in this field highlights the use of various nanomaterial-based electrode modifiers for the detection of a wide range of pesticides, including carbamates. nih.gov Although specific examples for 2-Chloro-3,4-xylyl methylcarbamate are not detailed, the general strategies are highly relevant. For instance, nanocomposites of polyaniline and hyaluronic acid have been used to create a sensitive sensor for carbaryl. researchgate.net
The table below presents examples of functional nanomaterials used as electrode modifiers for pesticide detection:
| Nanomaterial | Target Analyte Class | Key Advantages | Reference |
| Conducting Polymer Hydrogels (PANI/HA) | Carbamates (e.g., Carbaryl) | High sensitivity, label-free detection | researchgate.net |
| Carbon Nanotubes (CNTs) | General Pesticides | Enhanced electron transfer, large surface area | nih.gov |
| Graphene | General Pesticides | Excellent conductivity, high surface area | nih.gov |
| Metal Nanoparticles (e.g., Au, Pt) | General Pesticides | Electrocatalytic activity, signal amplification | nih.gov |
Quality Control and Assurance in Analytical Procedures
Robust quality control (QC) and quality assurance (QA) practices are essential to ensure the reliability and validity of analytical data generated for 2-Chloro-3,4-xylyl methylcarbamate. These procedures encompass all stages of the analytical process, from sample collection to data reporting.
Key components of a QA/QC program for pesticide residue analysis include method validation, the use of certified reference materials, participation in proficiency testing schemes, and the routine analysis of quality control samples. epa.govepa.gov
Method validation is a critical step to demonstrate that an analytical method is fit for its intended purpose. The parameters typically evaluated during method validation include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. mdpi.com
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. scielo.brmdpi.com
Precision: The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD). scielo.brmdpi.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. scielo.brnih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. scielo.brnih.gov
The following table summarizes the typical validation parameters and their acceptance criteria for pesticide residue analysis in environmental samples:
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 | nih.gov |
| Accuracy (Recovery) | 70 - 120% | scielo.brmdpi.com |
| Precision (RSD) | < 20% | scielo.br |
| Limit of Detection (LOD) | Method dependent, typically in the ng/L to µg/L range for water | scielo.brnih.govrsc.org |
| Limit of Quantification (LOQ) | Method dependent, typically in the ng/L to µg/L range for water | scielo.brnih.gov |
In addition to method validation, ongoing quality control measures are necessary. These include the analysis of laboratory control samples, matrix spikes, and method blanks with each batch of samples to monitor the performance of the method over time. epa.gov Adherence to these rigorous QA/QC protocols ensures that the data generated for 2-Chloro-3,4-xylyl methylcarbamate are defensible and of high quality.
Future Research Directions and Unanswered Questions
Development of Environmentally Benign Analogues
The molecular structure of 2-Chloro-3,4-xylyl methylcarbamate provides a basis for structure-activity relationship (SAR) studies. Understanding how modifications to its functional groups affect its biological activity is crucial for designing new compounds that are both effective against target pests and safer for the environment. Future research should focus on synthesizing and evaluating analogues with altered physicochemical properties to enhance biodegradability and reduce non-target toxicity. This involves exploring alternative substituents on the aromatic ring and modifications to the carbamate (B1207046) moiety. The goal is to develop pesticides that maintain high efficacy while minimizing their environmental footprint, a key aspect of sustainable agriculture. The development of new pesticides is an ongoing need, particularly as resistance to existing compounds develops.
Advanced Understanding of Environmental Transport and Bioavailability
The environmental transport and bioavailability of 2-Chloro-3,4-xylyl methylcarbamate are influenced by its moderate aqueous solubility and its potential to bioaccumulate. Further research is needed to create a comprehensive picture of its movement and persistence in various environmental compartments, including soil, water, and air.
Key areas for future investigation include:
Soil Transport: Elucidating the mechanisms of adsorption, desorption, and leaching in different soil types. This includes investigating how soil properties like organic matter content, pH, and clay composition affect its mobility.
Aquatic Transport: Studying its fate in aquatic systems, including partitioning between water and sediment, and its potential for long-range transport via waterways.
Bioavailability: Quantifying the fraction of the compound that is available for uptake by organisms in different environmental matrices. Studies on the uptake and transport of similar carbamates have shown that they can be absorbed and metabolized by organisms.
Mechanistic Studies of Non-Target Organism Interactions
As a neurotoxin and acetylcholinesterase inhibitor, 2-Chloro-3,4-xylyl methylcarbamate poses a risk to non-target organisms. While the general mechanism of action for carbamates is known, the specific interactions of this compound with various non-target species are not well understood.
Future research should focus on:
Comparative Toxicology: Investigating the differential sensitivity of various non-target species, including beneficial insects, aquatic invertebrates, and vertebrates. This will help in assessing the ecological risks associated with its use.
Sub-lethal Effects: Evaluating the long-term consequences of exposure to low concentrations of the compound on the behavior, reproduction, and development of non-target organisms.
Biomarker Development: Identifying and validating biomarkers of exposure and effect in non-target species to facilitate environmental monitoring.
Application of -Omics Technologies in Degradation and Metabolic Studies
The application of advanced analytical and molecular techniques, collectively known as "-omics" technologies (genomics, proteomics, metabolomics), can provide unprecedented insights into the degradation and metabolic fate of 2-Chloro-3,4-xylyl methylcarbamate.
Potential applications include:
Identifying Degrading Microorganisms: Using metagenomics to identify microbial communities and specific enzymes responsible for its biodegradation in soil and water.
Elucidating Metabolic Pathways: Employing metabolomics to identify the full spectrum of metabolites formed in different organisms, which is crucial for a complete toxicological assessment.
Understanding Mechanisms of Resistance: Utilizing genomics and proteomics to investigate the molecular basis of resistance in pests, which can inform the development of more durable pest management strategies.
Integration of Predictive Modeling with Experimental Data
Integrating predictive modeling with experimental data offers a powerful approach to assess the environmental risk of 2-Chloro-3,4-xylyl methylcarbamate and to guide the design of safer alternatives.
Key aspects of this integrated approach include:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models to predict the toxicity and environmental fate of analogues based on their chemical structure.
Environmental Fate Models: Using models to simulate the transport, transformation, and persistence of the compound in different environmental scenarios. This can help in predicting environmental concentrations and identifying areas at high risk of contamination.
Pharmacokinetic Models: Developing models to describe the absorption, distribution, metabolism, and excretion of the compound in different organisms, which is essential for understanding its toxicokinetics and for extrapolating toxicity data across species.
By pursuing these future research directions, the scientific community can address the existing knowledge gaps and work towards the development of more sustainable and environmentally compatible pest control solutions.
Q & A
Q. What are the optimal HPLC conditions for analyzing 2-Chloro-3,4-xylyl methylcarbamate in environmental samples?
To achieve reliable quantification, use reverse-phase HPLC with a C18 column. Mobile phases such as acetonitrile/water (70:30 v/v) or toluene-based solutions are effective, as demonstrated for structurally similar carbamates . A flow rate of 1.0 mL/min and UV detection at 254 nm (based on aromatic absorbance) are recommended. Calibrate using standard solutions (e.g., 100 µg/mL in acetonitrile) and validate recovery rates via spiked environmental matrices.
Q. How can researchers synthesize 2-Chloro-3,4-xylyl methylcarbamate, and what impurities are typically observed?
Synthesis involves reacting 3,4-dimethylphenol with methyl isocyanate in a dichloromethane solvent under nitrogen, followed by chlorination using sulfuryl chloride. Key impurities include unreacted precursors and positional isomers (e.g., 6-Chloro-3,4-xylyl derivatives) due to incomplete regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol is advised. Monitor by TLC (Rf ~0.5 in hexane:EtOAc 4:1).
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions (e.g., DFT) for 2-Chloro-3,4-xylyl methylcarbamate be resolved?
Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations assuming gas-phase geometry may conflict with solution-state NMR. To resolve this:
Q. What computational methods predict the electronic and reactive properties of 2-Chloro-3,4-xylyl methylcarbamate?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts HOMO-LUMO gaps, Mulliken charges, and electrostatic potential surfaces. For example, the electron-withdrawing chloro group reduces carbamate electrophilicity, impacting hydrolysis rates. Compare with UV-Vis spectra (e.g., λmax ~270 nm) to validate TD-DFT results .
Q. How to design a study assessing the enzymatic inhibition mechanism of this carbamate in acetylcholinesterase (AChE)?
- Kinetic assays : Monitor AChE activity via Ellman’s method (DTNB reagent) with varying carbamate concentrations.
- Molecular docking : Use AutoDock Vina to model binding poses, focusing on interactions with the catalytic serine residue.
- Circular Dichroism : Confirm structural changes in AChE upon carbamate binding .
Stability and Environmental Impact
Q. What methodologies evaluate the hydrolytic stability of 2-Chloro-3,4-xylyl methylcarbamate under varying pH?
- pH-controlled degradation : Incubate the compound in buffers (pH 4–9) at 25°C. Sample at intervals and quantify via HPLC.
- Kinetic analysis : Fit degradation data to first-order models; half-lives (t1/2) typically decrease in alkaline conditions due to hydroxide-mediated cleavage of the carbamate ester .
- Product identification : Use LC-MS to detect hydrolysis byproducts (e.g., 3,4-dimethylphenol).
Q. How to investigate the ecological toxicity of this compound in aquatic systems?
- Acute toxicity : Perform OECD Test No. 202 (Daphnia magna immobilization) at concentrations 0.1–10 mg/L.
- Bioaccumulation : Measure logP values (estimated ~2.8 via ChemDraw) to assess lipid solubility.
- Metabolite profiling : Identify oxidative metabolites (e.g., hydroxylated derivatives) using high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
